molecular formula C18H34N4O6 B14193919 L-Leucylglycyl-L-threonyl-L-leucine CAS No. 845509-96-8

L-Leucylglycyl-L-threonyl-L-leucine

Cat. No.: B14193919
CAS No.: 845509-96-8
M. Wt: 402.5 g/mol
InChI Key: AIXDJRBRSKFHAJ-OSFYFWSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucylglycyl-L-threonyl-L-leucine is a peptide compound with the molecular formula C18H34N4O6 It consists of the amino acids leucine, glycine, and threonine, arranged in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-threonyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acids.

    Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Hydrolysis: Produces free amino acids (leucine, glycine, threonine).

    Oxidation: Produces oxidized amino acids with modified side chains.

    Substitution: Produces peptides with modified amino acid residues.

Scientific Research Applications

L-Leucylglycyl-L-threonyl-L-leucine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine: A dipeptide with similar structural features but lacking glycine and threonine.

    L-Threonyl-L-leucine: A dipeptide containing threonine and leucine, but without glycine.

    L-Leucylglycyl-L-threonyl-L-valine: A peptide with a similar sequence but with valine instead of leucine at the terminal position.

Uniqueness

L-Leucylglycyl-L-threonyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of leucine, glycine, and threonine allows for unique interactions with molecular targets and specific reactivity in chemical reactions.

Properties

CAS No.

845509-96-8

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)20-8-14(24)22-15(11(5)23)17(26)21-13(18(27)28)7-10(3)4/h9-13,15,23H,6-8,19H2,1-5H3,(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t11-,12+,13+,15+/m1/s1

InChI Key

AIXDJRBRSKFHAJ-OSFYFWSMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.